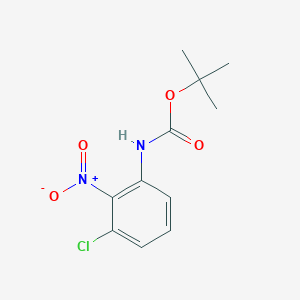

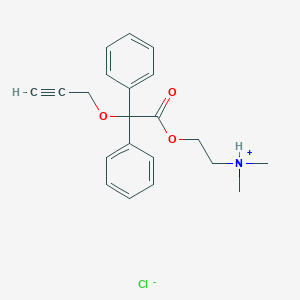

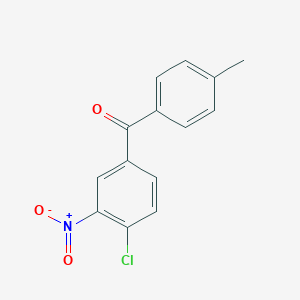

tert-Butyl (3-chloro-2-nitrophenyl)carbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Tert-Butyl (3-chloro-2-nitrophenyl)carbamate is a chemical compound offered by several scientific companies . It’s used for research and development purposes .

Synthesis Analysis

While specific synthesis methods for tert-Butyl (3-chloro-2-nitrophenyl)carbamate are not available in the search results, tert-Butyl carbamate is used in palladium-catalyzed synthesis of N-Boc-protected anilines .科学的研究の応用

Antimicrobial Activity

This compound has been used in the synthesis of analogs that have shown promising antimicrobial activity . These analogs have been tested against various bacteria and fungi, and some have shown significant potency, comparable to standard drugs .

Nonlinear Optical Materials

The compound has been used in the development of nonlinear optical (NLO) materials . These materials have wide applications in optics, optoelectronics, light processing, laser switching, pharmaceuticals, color displays, and display frequencies . The NLO efficiency of the synthesized material was found to be about 2.5 times greater than that of the KDP material .

Synthesis of Pyrroles

“tert-Butyl carbamate” has been used in the synthesis of tetrasubstituted pyrroles , functionalized with ester or ketone groups at the C-3 position . Pyrroles are important in medicinal chemistry and have a wide range of biological activities.

Synthesis of Anilines

The compound has been used in palladium-catalyzed synthesis of N-Boc-protected anilines . These anilines are important intermediates in the synthesis of various organic compounds.

Design of Heterocyclic Compounds

The compound has been used in the design and synthesis of heterocyclic compounds . These compounds possess a wide range of biological activity and are an integral component of modern drug discovery .

Development of Antifungal Agents

The compound has been used in the development of antifungal agents . The synthesized compounds showed average antifungal activity in the range of 100–200 µg/ml .

Safety and Hazards

作用機序

Mode of Action

It’s known that tert-butyl carbamate is used in palladium-catalyzed synthesis of n-boc-protected anilines . This suggests that the compound might interact with its targets through a similar mechanism, leading to the formation of N-Boc-protected anilines. The exact changes resulting from this interaction are subject to further investigation.

Biochemical Pathways

It’s known that tert-Butyl carbamate is involved in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position . This suggests that the compound might affect similar biochemical pathways, but the downstream effects of these interactions need further exploration.

Result of Action

Given its involvement in the synthesis of N-Boc-protected anilines and tetrasubstituted pyrroles , it can be hypothesized that the compound might have significant effects at the molecular and cellular levels.

特性

IUPAC Name |

tert-butyl N-(3-chloro-2-nitrophenyl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClN2O4/c1-11(2,3)18-10(15)13-8-6-4-5-7(12)9(8)14(16)17/h4-6H,1-3H3,(H,13,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTYCCHVOEJTXGY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C(=CC=C1)Cl)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl (3-chloro-2-nitrophenyl)carbamate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

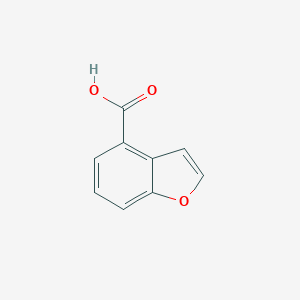

![6h-Pyrrolo[3,4-b]pyridin-5-ol](/img/structure/B113926.png)

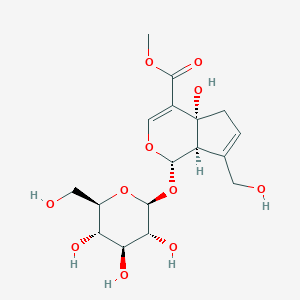

![(1R,2S,3R,4S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B113987.png)

![3-(4-Fluorobenzoyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B114065.png)

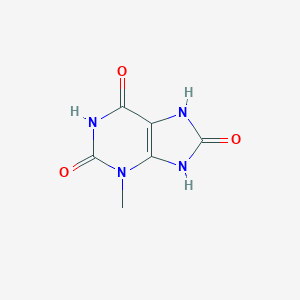

![4-methyl-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione](/img/structure/B114089.png)